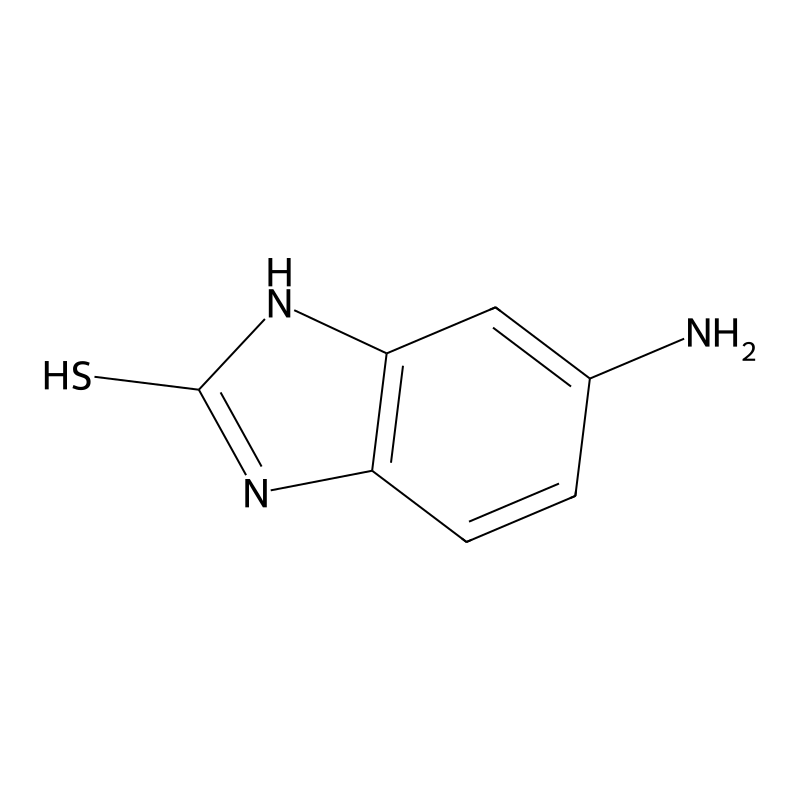5-Amino-2-mercaptobenzimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Corrosion Inhibition:
5-Amino-2-mercaptobenzimidazole (5-AMB) exhibits potential as a corrosion inhibitor for various metals, including mild steel, copper, and aluminum. Studies have shown that 5-AMB forms a protective film on the metal surface, hindering the interaction between metal and aggressive ions in the corrosive environment. This film formation is attributed to the presence of the nitrogen and sulfur atoms in 5-AMB's structure, which can form coordinate bonds with the metal surface [].
Antibacterial and Antifungal Activity:
5-AMB possesses antibacterial and antifungal properties, making it a potential candidate for the development of novel antimicrobial agents. Research suggests that 5-AMB disrupts bacterial cell membranes and inhibits essential enzymes in fungi, ultimately leading to cell death [, ].
Enzyme Inhibition:
5-AMB has been shown to inhibit various enzymes, including urease, tyrosinase, and xanthine oxidase. Enzyme inhibition can have diverse applications in various fields, such as the development of drugs for gout, Parkinson's disease, and hyperuricemia [].
5-Amino-2-mercaptobenzimidazole is an organic compound with the molecular formula and a molecular weight of approximately 165.22 g/mol. This compound features a benzimidazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring, with an amino group (-NH2) and a thiol group (-SH) attached to it. The presence of these functional groups contributes to its unique chemical reactivity and biological properties. It appears as an off-white powder and has a melting point ranging from 226 to 227 °C .
Research indicates that 5-amino-2-mercaptobenzimidazole exhibits notable biological activities, including antibacterial and photocatalytic properties. Its interaction with various metal nanoparticles enhances its efficacy in these applications. For example, studies have shown that the compound can effectively inhibit bacterial growth when combined with silver nanoparticles . Furthermore, it has shown potential as a fluorescent probe in biological systems due to its ability to switch fluorescence in the presence of certain metal ions .
The synthesis of 5-amino-2-mercaptobenzimidazole can be achieved through several methods:
- Condensation Reaction: The compound can be synthesized via a condensation reaction between 2-aminobenzimidazole and thiourea or other sulfur-containing reagents.
- Functionalization of Nanoparticles: It can also be produced by functionalizing gold or silver nanoparticles with thiol groups from the compound, facilitating its use in nanotechnology applications .
- Chemical Modification: Various synthetic routes involve modifying existing benzimidazole derivatives to introduce amino and thiol groups.
5-Amino-2-mercaptobenzimidazole finds applications in several fields:
- Nanotechnology: It is used for the functionalization of gold and silver nanoparticles, enhancing their stability and reactivity for various applications including sensors and drug delivery systems .
- Biomedicine: Its antibacterial properties make it a candidate for use in antimicrobial coatings and drug formulations.
- Fluorescent Probes: The compound's ability to switch fluorescence makes it useful in imaging and sensing applications within biological systems .
Interaction studies involving 5-amino-2-mercaptobenzimidazole often focus on its binding affinity with metal nanoparticles. Research has demonstrated that the compound can effectively adsorb onto the surfaces of colloidal gold nanoparticles, influencing their optical properties through surface-enhanced Raman scattering (SERS) techniques . These interactions are crucial for developing advanced materials for sensing and catalysis.
Several compounds share structural similarities with 5-amino-2-mercaptobenzimidazole, particularly those containing benzimidazole moieties or thiol groups. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzimidazole | Contains only the benzimidazole ring | Lacks amino and thiol groups; primarily used in pharmaceuticals. |
| 2-Mercaptobenzimidazole | Contains a thiol group | Less reactive than 5-amino variant; used as a ligand in coordination chemistry. |
| 5-Amino-benzimidazole | Contains an amino group | Does not have a thiol group; used primarily in medicinal chemistry. |
| 4-Amino-2-mercaptobenzimidazole | Similar to 5-amino variant but with different positioning of amino group | Exhibits different reactivity patterns due to structural differences. |
The uniqueness of 5-amino-2-mercaptobenzimidazole lies in its combination of both amino and thiol functionalities, which enhance its reactivity and applicability in diverse fields such as nanotechnology and biomedicine.
XLogP3
Appearance
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








